Benserazide Hydrochloride (BEH) is a synthetic compound primarily recognized for its role in Parkinson's Disease (PD) treatment. [] It functions as a peripheral decarboxylase inhibitor, specifically targeting aromatic L-amino acid decarboxylase. [] This enzyme is responsible for converting Levodopa (L-DOPA) to dopamine in peripheral tissues. By inhibiting this conversion, BEH allows a greater proportion of L-DOPA to reach the brain, where it can be converted to dopamine, which is deficient in individuals with PD. [] In scientific research, BEH finds applications beyond PD, notably in studying neurotransmitter pathways and as a potential antifungal agent.
Related Compounds
Levodopa
Compound Description: Levodopa (L-DOPA or L-3,4-dihydroxyphenylalanine) is a naturally occurring amino acid and a precursor to dopamine, norepinephrine, and epinephrine (catecholamines). It is used as a dopamine replacement agent for the treatment of Parkinson's disease (PD) and dopamine-responsive dystonia (DRD). Levodopa is often co-administered with benserazide hydrochloride, which acts as a peripheral decarboxylase inhibitor, preventing the premature conversion of levodopa to dopamine outside the brain [, , , , ].
Relevance: Levodopa is frequently mentioned in conjunction with benserazide hydrochloride because they are often formulated together in a fixed-dose combination medication for treating PD and DRD. Benserazide hydrochloride enhances the efficacy and reduces side effects of levodopa by allowing a larger proportion of the administered dose to reach the brain [, , , , ].
Carbidopa
Compound Description: Carbidopa is another peripheral decarboxylase inhibitor that, similar to benserazide hydrochloride, is used in conjunction with levodopa to enhance its therapeutic effects and minimize peripheral side effects [, ].
Relevance: Carbidopa and benserazide hydrochloride share a similar mechanism of action as peripheral decarboxylase inhibitors, facilitating increased levodopa bioavailability to the brain. These compounds are often used interchangeably in combination therapies with levodopa for managing PD and DRD [, ].
Amantadine Hydrochloride
Compound Description: Amantadine hydrochloride is an antiviral medication also used to treat PD symptoms. It is believed to act by increasing dopamine levels in the brain [].
Trihexyphenidyl Hydrochloride
Compound Description: Trihexyphenidyl hydrochloride is an anticholinergic medication used to manage PD symptoms. It works by blocking the action of acetylcholine, a neurotransmitter that is overactive in PD [].
Relevance: Trihexyphenidyl hydrochloride is often used alongside levodopa/benserazide hydrochloride to address different aspects of PD symptoms. While the combination targets dopamine deficiency, trihexyphenidyl hydrochloride manages symptoms related to the imbalance between dopamine and acetylcholine in PD [].
Memantine Hydrochloride
Compound Description: Memantine hydrochloride is a medication used to manage moderate to severe Alzheimer's disease. It is a non-competitive NMDA receptor antagonist, believed to protect brain cells from glutamate-induced excitotoxicity [].
Relevance: Similar to amantadine hydrochloride and trihexyphenidyl hydrochloride, memantine hydrochloride is used to manage neurological conditions, though it targets a different neurotransmitter system (glutamate). It is mentioned alongside other drugs used in managing neurological disorders, highlighting the context of benserazide hydrochloride's clinical applications [].
L-Arginine
Compound Description: L-arginine is a semi-essential amino acid that serves as a precursor for nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation and neurotransmission [].
Relevance: L-arginine is indirectly related to benserazide hydrochloride through its role as a precursor to nitric oxide, which is implicated in dopamine regulation. This highlights the interconnectedness of various neurotransmitter systems and the potential for exploring alternative therapeutic approaches for PD and related conditions [].
2,3,4-Trihydroxybenzaldehyde
Compound Description: 2,3,4-Trihydroxybenzaldehyde is a chemical compound used in the synthesis of benserazide hydrochloride. It reacts with serine hydrazide to form the final drug molecule [, ].
Relevance: This compound is a direct precursor in the chemical synthesis of benserazide hydrochloride, highlighting the importance of understanding the structural components and synthetic pathways involved in producing this essential pharmaceutical agent [, ].
Serine Hydrazide Hydrochloride
Compound Description: Serine hydrazide hydrochloride serves as another crucial building block in the synthesis of benserazide hydrochloride. It reacts with 2,3,4-trihydroxybenzaldehyde to yield the final drug molecule [, ].
Relevance: Similar to 2,3,4-trihydroxybenzaldehyde, serine hydrazide hydrochloride is directly involved in the chemical synthesis of benserazide hydrochloride. Understanding the properties and reactivity of these precursors is essential for optimizing the production process and potentially developing novel synthetic routes [, ].
Compound Description: This compound is an intermediate formed during the synthesis of benserazide hydrochloride [].
Relevance: Its presence highlights a step in the synthetic pathway of benserazide hydrochloride, illustrating the transformation of starting materials into the final active pharmaceutical ingredient [].
Synthesis Analysis
Synthetic Methods
Benserazide hydrochloride can be synthesized through various methods, including multi-step processes and one-step reactions.
Multi-Step Synthesis:
One common approach involves the reaction of 2,3,4-trihydroxybenzaldehyde with 2-amino-3-hydroxypropanehydrazide hydrochloride in a solvent such as dimethylformamide or dimethylacetamide. This is followed by hydrogenation to yield benserazide hydrochloride. The process includes several purification steps to isolate the final product in high yield and purity.
One-Step Method:
A simplified method utilizes a reaction between serine hydrazide hydrochloride and 2,3,4-trihydroxybenzaldehyde in a solvent like water or ethanol in the presence of hydrogen and a catalyst. This method has been noted for its efficiency and reduced operational complexity.
Continuous Flow Synthesis:
Recent advancements have introduced continuous flow synthesis techniques that allow for real-time monitoring and control of reaction conditions, improving yield and purity while minimizing waste.
Technical Parameters
Typical reaction temperatures range from 20°C to 80°C depending on the specific synthetic route employed.
Reaction times can vary from a few hours to several days based on the complexity of the method.
Molecular Structure Analysis
Benserazide hydrochloride has a molecular formula of C10H14N4O4⋅HCl and a molecular weight of approximately 262.7 g/mol. The structure consists of a hydrazine moiety linked to a phenolic compound, which contributes to its biological activity.
Structural Features
The compound features two hydroxyl groups on the benzene ring, contributing to its solubility and reactivity.
The presence of a hydrazine functional group is crucial for its mechanism of action as an enzyme inhibitor.
Chemical Reactions Analysis
Benserazide hydrochloride participates in several chemical reactions:
Hydrogenation Reactions:
During synthesis, benserazide is formed through hydrogenation processes that reduce double bonds in intermediates.
Decomposition Reactions:
Under acidic or basic conditions, benserazide can decompose, leading to the formation of various byproducts.
Complexation Reactions:
The compound can form complexes with metals or other ligands, which may influence its pharmacokinetics.
Mechanism of Action
Benserazide hydrochloride acts primarily as an inhibitor of aromatic L-amino acid decarboxylase. By blocking this enzyme:
Inhibition of Dopamine Synthesis: It prevents the conversion of levodopa into dopamine outside the central nervous system.
Increased Levodopa Availability: This leads to higher concentrations of levodopa reaching the brain, where it can be converted into dopamine, thus enhancing therapeutic outcomes for patients with Parkinson's disease.
The inhibition is competitive, meaning that benserazide competes with levodopa for binding at the active site of the enzyme.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a white crystalline powder.
Solubility: Soluble in water and ethanol but less soluble in organic solvents like chloroform.
Melting Point: Approximately 150°C.
Chemical Properties
Stability: Stable under normal conditions but sensitive to moisture and light.
pH Range: Exhibits stability within a pH range of 4-7.
Applications
Benserazide hydrochloride is primarily used in medical applications:
Parkinson's Disease Treatment: It is commonly combined with levodopa (as in Sinemet) to improve therapeutic efficacy by increasing levodopa's bioavailability in the brain.
Research Applications: Used in pharmacological studies to understand enzyme inhibition mechanisms related to neurotransmitter synthesis.
Potential Future Uses: Ongoing research may explore additional applications in neurological disorders beyond Parkinson's disease due to its mechanism of action on neurotransmitter levels.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Benserazide is a carbohydrazide that results from the formal condensation of the carboxy group of DL-serine with the primary amino group of 4-(hydrazinylmethyl)benzene-1,2,3-triol. An aromatic-L-amino-acid decarboxylase inhibitor (DOPA decarboxylase inhibitor) that does not enter the central nervous system, it is used as its hydrochloride salt as an adjunct to levodopa in the treatment of parkinsonism. By preventing the conversion of levodopa to dopamine in the periphery, it causes an increase in the amount of levodopa reaching the central nervous system and so reduces the required dose. Benserazide has no antiparkinson actions when given alone. It has a role as an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor, an antiparkinson drug and a dopaminergic agent. It is a carbohydrazide, a member of catechols, a primary amino compound and a primary alcohol. It is a conjugate base of a benserazide(1+). When levodopa is used by itself as a therapy for treating Parkinson's disease, its ubiquitous metabolism into dopamine is responsible for a resultant increase in the levels of circulating dopamine in the blood and to various extracerebral tissues. This can result in a number of side effects like nausea, vomiting, or even cardiac arrhythmias that may diminish patient adherence. A decarboxylase inhibitor like benserazide is consequently an effective compound to combine with levadopa as it is incapable of crossing the blood-brain barrier itself but acts to prevent the formation of dopamine from levadopa in extracerebral tissues - thereby acting to minimize the occurrence of extracerebral side effects. Levodopa/benserazide combination products are used commonly worldwide for the management of Parkinson's disease. In particular, although the specific levodopa/benserazide combination is formally approved for use in Canada and much of Europe, the FDA has approved another similar levodopa/dopa decarboxylase inhibitor combination in the form of levodopa and carbidopa. Moreover, the European Medcines Agency has conferred an orphan designation upon benseraside since 2015 for its potential to be used as a therapy for beta thalassaemia as well. An inhibitor of DOPA DECARBOXYLASE that does not enter the central nervous system. It is often given with LEVODOPA in the treatment of parkinsonism to prevent the conversion of levodopa to dopamine in the periphery, thereby increasing the amount that reaches the central nervous system and reducing the required dose. It has no antiparkinson actions when given alone.